molecular formula C6H3F2NO2 B1322325 2,6-Difluoropyridine-4-carboxylic acid CAS No. 88912-23-6

2,6-Difluoropyridine-4-carboxylic acid

Cat. No. B1322325
CAS RN: 88912-23-6
M. Wt: 159.09 g/mol
InChI Key: UDPPKJDEENEJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968344

Procedure details

22.6 g of methyl 2,6-difluoroisonicotinate are dissolved in 25 ml of dioxane and added to a mixture of 150 ml of conc. hydrochloric acid and 100 ml of water. The mixture is then refluxed for 21/4 hours, volume is reduced to about 5/8 by evaporation, and the residue is cooled. The acid which precipitates out in crystalline form is filtered off and dried.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:12])[N:11]=1)[C:5]([O:7]C)=[O:6].Cl.O>O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:12])[N:11]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=C(N1)F
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 21/4 hours, volume
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is reduced to about 5/8 by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
the residue is cooled
CUSTOM
Type
CUSTOM
Details
The acid which precipitates out in crystalline form
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)O)C=C(N1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.